

Peucedanocoumarin I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Peucedanocoumarin I*

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This in-depth technical guide provides a detailed overview of the chemical structure and stereochemistry of **Peucedanocoumarin I**, a naturally occurring angular-type dihydropyranocoumarin. This document summarizes its physicochemical properties, provides detailed experimental protocols for its isolation and structural elucidation, and explores its potential biological activities and associated signaling pathways.

Chemical Structure and Stereochemistry

Peucedanocoumarin I is a complex natural product isolated from the roots of *Peucedanum praeruptorum* Dunn, a plant used in traditional Chinese medicine.^[1] Its chemical structure has been established as 3'(*S*)-2-methylbutyryloxy-4'(*R*)-acetoxy-3',4'-dihydroseselin.^[1]

The molecule possesses a characteristic angular dihydropyranocoumarin skeleton. The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a critical feature of **Peucedanocoumarin I**, with the absolute configuration determined to be 3'*S* and 4'*R*.^[1] This specific spatial arrangement of the substituents is crucial for its biological activity and interaction with molecular targets.

Table 1: Physicochemical and Spectroscopic Data for **Peucedanocoumarin I**

Parameter	Value	Reference
Molecular Formula	$C_{21}H_{24}O_7$	[1]
Molecular Weight	388.41 g/mol	[1]
Appearance	Colorless needles	
Melting Point	Data not available	
Optical Rotation ($[\alpha]D$)	Data not available	
1H NMR ($CDCl_3$)	Detailed data not available in searched literature	
^{13}C NMR ($CDCl_3$)	Detailed data not available in searched literature	
Mass Spectrometry (MS)	Detailed data not available in searched literature	

Note: While the general structure is known, specific quantitative data from primary literature for melting point, optical rotation, and detailed NMR and MS spectra for **Peucedanocoumarin I** were not available in the searched resources. Data for related compounds are available and suggest the expected ranges for these values.

Experimental Protocols

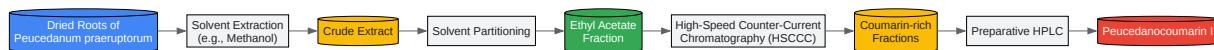
The isolation and structural elucidation of **Peucedanocoumarin I** involve a multi-step process combining chromatographic separation and spectroscopic analysis.

Isolation and Purification

A general protocol for the isolation of coumarins from *Peucedanum praeruptorum* involves the following steps:

- Extraction: The dried and powdered roots of *P. praeruptorum* are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

- Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatographic Separation: The fraction enriched with coumarins (often the ethyl acetate fraction) is subjected to various chromatographic techniques for further purification.
 - High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of coumarins. A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is commonly used.
 - Column Chromatography: Silica gel or reverse-phase C18 column chromatography is employed for further separation of the fractions obtained from HSCCC.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification of **Peucedanocoumarin I** is often achieved using preparative HPLC with a suitable solvent system.



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*Isolation workflow for **Peucedanocoumarin I**.*

Structural Elucidation

The determination of the chemical structure and stereochemistry of **Peucedanocoumarin I** relies on a combination of modern spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

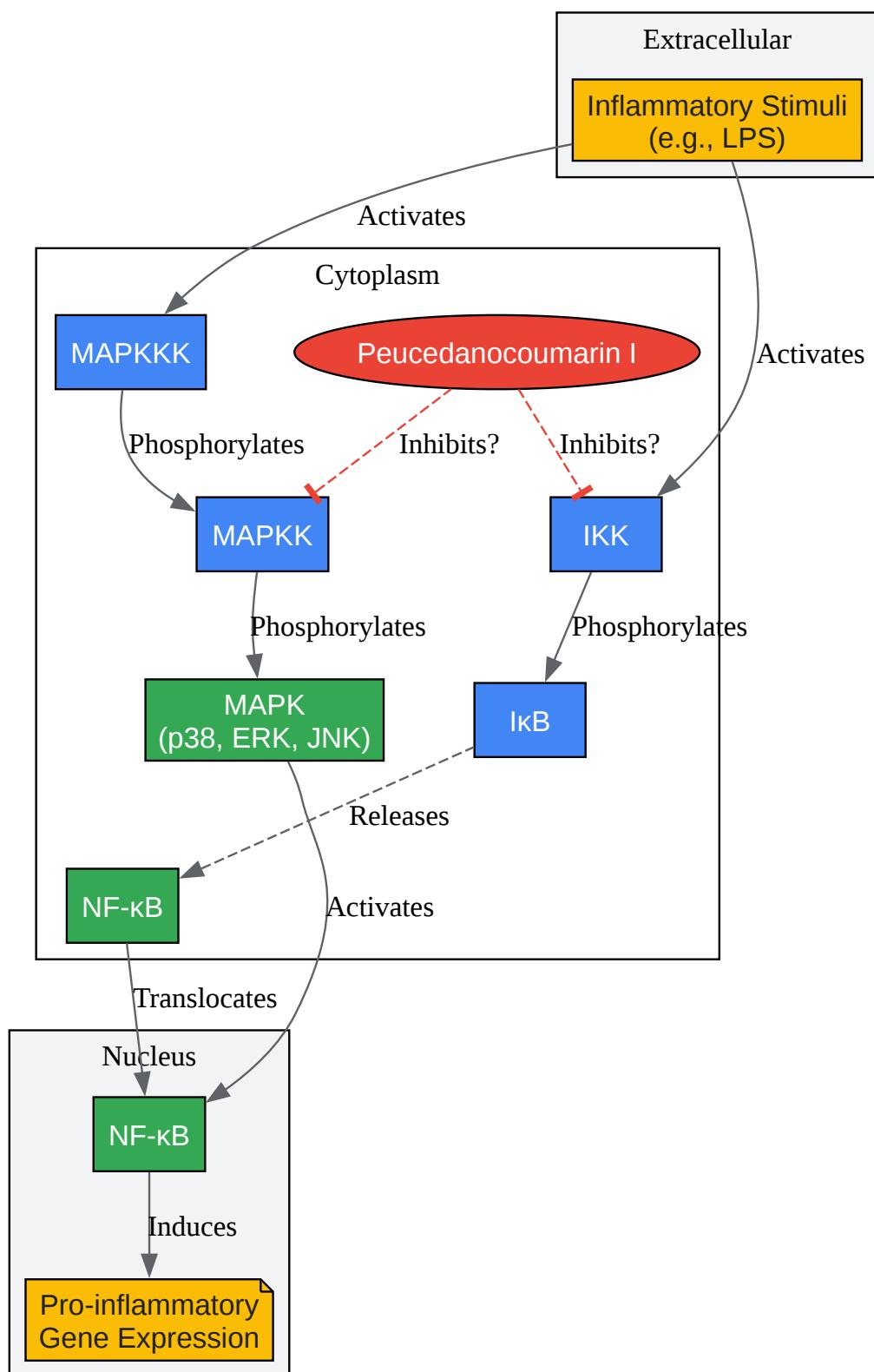
- ^1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
- ^{13}C NMR: Reveals the number and types of carbon atoms present.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
- X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and the relative and absolute stereochemistry of the chiral centers.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of **Peucedanocoumarin I** are limited in the available literature, the broader class of pyranocoumarins and extracts from *Peucedanum* species have been shown to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities.

Anti-inflammatory Effects and the NF- κ B and MAPK Signaling Pathways

Many natural coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. It is plausible that **Peucedanocoumarin I** may also exhibit anti-inflammatory activity through the modulation of these pathways.

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References

- 1. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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